N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-prop-2-en-1-ylglycinamide
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Overview
Description
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-prop-2-en-1-ylglycinamide is a synthetic organic compound that features a bromophenyl sulfonyl group attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-prop-2-en-1-ylglycinamide typically involves multiple steps. One common method includes the following steps:
Formation of the Bromophenyl Sulfonyl Intermediate: This step involves the sulfonylation of 4-bromophenyl with a suitable sulfonyl chloride reagent under basic conditions.
Coupling with Glycinamide: The bromophenyl sulfonyl intermediate is then coupled with glycinamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Introduction of the Prop-2-en-1-yl Group: The final step involves the alkylation of the glycinamide derivative with an appropriate allylating agent under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-prop-2-en-1-ylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially leading to the removal of the sulfonyl group.
Substitution: Substituted derivatives where the bromine atom is replaced by another group.
Scientific Research Applications
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-prop-2-en-1-ylglycinamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N2-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-prop-2-en-1-ylglycinamide involves its interaction with specific molecular targets. The bromophenyl sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The glycinamide backbone may also play a role in binding to biological molecules, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-prop-2-en-1-ylglycinamide
- N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N-prop-2-en-1-ylglycinamide
- N~2~-[(4-methylphenyl)sulfonyl]-N~2~-methyl-N-prop-2-en-1-ylglycinamide
Uniqueness
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-prop-2-en-1-ylglycinamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain enzymes or receptors compared to its chloro, fluoro, or methyl analogs.
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-methylamino]-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O3S/c1-3-8-14-12(16)9-15(2)19(17,18)11-6-4-10(13)5-7-11/h3-7H,1,8-9H2,2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFAUJPMAGJWHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC=C)S(=O)(=O)C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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